molecular formula C10H14N2O2S B11786578 Ethyl 2-(cyclobutylamino)thiazole-4-carboxylate

Ethyl 2-(cyclobutylamino)thiazole-4-carboxylate

Cat. No.: B11786578
M. Wt: 226.30 g/mol
InChI Key: JGAPEAWUGOIDQS-UHFFFAOYSA-N
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Description

Ethyl2-(cyclobutylamino)thiazole-4-carboxylate is a heterocyclic compound that belongs to the thiazole family Thiazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl2-(cyclobutylamino)thiazole-4-carboxylate can be synthesized through a multi-step process. One common method involves the reaction of ethyl bromopyruvate with thiourea to form ethyl 2-aminothiazole-4-carboxylate. This intermediate is then reacted with cyclobutylamine to yield the final product .

Industrial Production Methods

Industrial production of this compound typically involves optimizing the reaction conditions to maximize yield and purity. This includes controlling the temperature, pH, and reaction time. The use of catalysts and solvents can also play a crucial role in the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

Ethyl2-(cyclobutylamino)thiazole-4-carboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert it into thiazolidines.

    Substitution: It can undergo nucleophilic substitution reactions, particularly at the thiazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, thiazolidines, and various substituted thiazoles .

Scientific Research Applications

Ethyl2-(cyclobutylamino)thiazole-4-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl2-(cyclobutylamino)thiazole-4-carboxylate involves its interaction with specific molecular targets. It can inhibit enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various biological pathways, leading to its antimicrobial and antifungal effects .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2-aminothiazole-4-carboxylate
  • 2-Amino-1,3-thiazole-4-carboxylate
  • 2-Amino-4-thiazolecarboxylate

Uniqueness

Ethyl2-(cyclobutylamino)thiazole-4-carboxylate is unique due to the presence of the cyclobutylamino group, which enhances its biological activity and specificity compared to other similar compounds. This structural feature allows it to interact more effectively with certain molecular targets, making it a valuable compound in medicinal chemistry .

Properties

Molecular Formula

C10H14N2O2S

Molecular Weight

226.30 g/mol

IUPAC Name

ethyl 2-(cyclobutylamino)-1,3-thiazole-4-carboxylate

InChI

InChI=1S/C10H14N2O2S/c1-2-14-9(13)8-6-15-10(12-8)11-7-4-3-5-7/h6-7H,2-5H2,1H3,(H,11,12)

InChI Key

JGAPEAWUGOIDQS-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CSC(=N1)NC2CCC2

Origin of Product

United States

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